3-(4-Chlorophenyl)-3',4'-difluoropropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-Chlorophenyl)-3’,4’-difluoropropiophenone” likely belongs to the family of organic compounds known as ketones, which are characterized by a carbonyl group (C=O) linked to two other carbon atoms. It also contains a chlorophenyl group, indicating the presence of a benzene ring with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound, as with any organic compound, is determined by the arrangement of its atoms and the bonds between them. It would likely exhibit characteristics common to ketones and chlorophenyl compounds .Chemical Reactions Analysis
As an organic compound, “3-(4-Chlorophenyl)-3’,4’-difluoropropiophenone” would be expected to undergo various chemical reactions characteristic of ketones and chlorophenyl compounds. These could include nucleophilic addition reactions at the carbonyl group and electrophilic substitution reactions at the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Chlorophenyl)-3’,4’-difluoropropiophenone” would depend on its specific molecular structure. These could include its melting and boiling points, solubility in various solvents, and reactivity with other chemical species .Scientific Research Applications
Spectral Analysis and Quantum Chemical Studies
The chemical structure, photo-physical properties, and chemical reactivity of molecules related to 3-(4-Chlorophenyl)-3',4'-difluoropropiophenone have been examined through synthesis and spectral analysis. These studies involve FT-IR, NMR spectra, and single-crystal X-ray diffraction, alongside computational calculations, providing insights into the molecular structure, vibrational frequencies, molecular electrostatic potential, and chemically active sites (Satheeshkumar et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-(4-Chlorophenyl)-3',4'-difluoropropiophenone has been studied, revealing intricate details like dihedral angles between chloro-substituted benzene rings and the presence of weak intermolecular C—H⋯π-ring interactions contributing to crystal packing stability (Jasinski et al., 2009).
Quantum Chemical Calculations
DFT (B3LYP) calculations have been utilized to analyze the molecular structure and spectroscopic data of compounds similar to 3-(4-Chlorophenyl)-3',4'-difluoropropiophenone. This approach aids in understanding the geometry, vibrational spectra, molecular parameters, and the prediction of molecular docking results (Viji et al., 2020).
Nucleofugality Patterns in Aminolysis and Phenolysis
The study of nucleofugality patterns in the aminolysis and phenolysis of compounds related to 3-(4-Chlorophenyl)-3',4'-difluoropropiophenone provides insights into the kinetics and mechanistic aspects of these reactions. It helps understand the nucleofugalities of various groups and predicts reactivity trends (Castro et al., 2009).
Synthesis of Intermediate Compounds
Studies have reported the synthesis of intermediate compounds from derivatives of 3-(4-Chlorophenyl)-3',4'-difluoropropiophenone, shedding light on the synthetic pathways and yield optimization of these compounds. This research has applications in the development of drugs and other chemicals (Zhi-hui, 2007).
Synthesis of Radiolabeled and Unlabeled Alkylsulfonyl-DDEs
The synthesis pathway of compounds related to 3-(4-Chlorophenyl)-3',4'-difluoropropiophenone has been explored to facilitate the synthesis of radiolabeled and unlabeled alkylsulfonyl-DDEs, crucial for understanding structural activity relationships and promoting further research (Cantillana et al., 2009).
Antipathogenic Activity
New thiourea derivatives related to 3-(4-Chlorophenyl)-3',4'-difluoropropiophenone have been synthesized and tested for their interaction with bacterial cells. The results demonstrate potential in developing novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Safety And Hazards
properties
IUPAC Name |
3-(4-chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2O/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-13(17)14(18)9-11/h1-2,4-7,9H,3,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBMDWMWKJVKRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644500 |
Source
|
Record name | 3-(4-Chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-3',4'-difluoropropiophenone | |
CAS RN |
898788-47-1 |
Source
|
Record name | 3-(4-Chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.